N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoyloxy group, a 4-chlorophenyl group, and a 4-methylbenzene-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzoyloxy)-N-phenyl-4-methylbenzene-1-sulfonamide
- N-(Benzoyloxy)-N-(4-methylphenyl)-4-methylbenzene-1-sulfonamide
- N-(Benzoyloxy)-N-(4-chlorophenyl)-benzenesulfonamide
Uniqueness
N-(Benzoyloxy)-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both the benzoyloxy and 4-chlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53691-06-8 |
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Molecular Formula |
C20H16ClNO4S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(4-chloro-N-(4-methylphenyl)sulfonylanilino) benzoate |
InChI |
InChI=1S/C20H16ClNO4S/c1-15-7-13-19(14-8-15)27(24,25)22(18-11-9-17(21)10-12-18)26-20(23)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
RAARVMFFSMOFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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